N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16204894
InChI: InChI=1S/C13H17N/c1-2-4-12-8-13(7-11(12)3-1)14-9-10-5-6-10/h1-4,10,13-14H,5-9H2
SMILES:
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol

N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine

CAS No.:

Cat. No.: VC16204894

Molecular Formula: C13H17N

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine -

Specification

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
IUPAC Name N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine
Standard InChI InChI=1S/C13H17N/c1-2-4-12-8-13(7-11(12)3-1)14-9-10-5-6-10/h1-4,10,13-14H,5-9H2
Standard InChI Key CNEPNYSQGDSYRQ-UHFFFAOYSA-N
Canonical SMILES C1CC1CNC2CC3=CC=CC=C3C2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

N-(Cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine features a 2,3-dihydro-1H-indene core, a partially saturated bicyclic system comprising a benzene ring fused to a cyclopentene moiety. The amine group at the C2 position is substituted with a cyclopropylmethyl group, introducing steric constraints and electronic effects that influence its reactivity and binding interactions . The compound’s IUPAC name, N-[(cyclopropyl)methyl]-2,3-dihydro-1H-inden-2-amine, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC13H17N\text{C}_{13}\text{H}_{17}\text{N}
Molecular weight187.28 g/mol
Parent compound (CID)43512737
Hydrochloride salt (CID)155858367

The hydrochloride salt form (molecular weight: 209.71 g/mol) enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .

Synthesis and Manufacturing

General Synthetic Routes

While no explicit protocol for N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine is published, analogous aminoindane derivatives are typically synthesized via reductive amination or nucleophilic substitution. A plausible route involves:

  • Indene Functionalization: Bromination of 2,3-dihydro-1H-inden-2-amine at the amine position.

  • Cyclopropylmethyl Introduction: Reaction of the brominated intermediate with cyclopropylmethylamine under palladium-catalyzed coupling conditions .

  • Purification: Chromatographic isolation of the target compound.

Table 2: Representative Synthetic Steps for Analogous Compounds

StepReaction TypeReagents/ConditionsYieldSource
1BrominationPBr3\text{PBr}_3, DCM, 0°C75%
2Buchwald-Hartwig AminationPd(dba)2_2, Xantphos, K3_3PO4_462%
3Salt FormationHCl (g), Et2_2O89%

These methods align with protocols for synthesizing isoindoline derivatives, where reductive amination and cross-coupling are pivotal .

Comparative Analysis with Structural Analogs

Impact of N-Substituents

The cyclopropylmethyl group distinguishes this compound from analogs with bulkier or simpler substituents.

Table 3: Analog Comparison and Biological Implications

AnalogN-SubstituentKey PropertyBiological EffectSource
N-Cyclobutylmethyl analogCyclobutylmethylIncreased steric bulkReduced 5-HT2A_{2A} affinity
N-Benzyl derivativeBenzylAromatic π-stacking capacityEnhanced σ receptor binding
N-Methyl variantMethylSimplified structureFaster metabolic clearance

The cyclopropane ring’s angle strain and sp3^3 hybridization may optimize binding pocket interactions while resisting oxidative metabolism .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The free base form exhibits limited aqueous solubility (estimated LogP ≈ 2.8), necessitating salt formation for intravenous administration. The hydrochloride salt’s solubility exceeds 50 mg/mL in water, facilitating formulation .

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